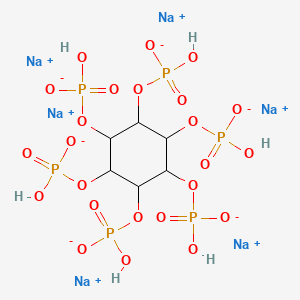

Hexasodium phytate

Description

Properties

IUPAC Name |

hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.6Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZIAGCFFSRULK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Na6O24P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021738 | |

| Record name | Hexasodium phytate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

791.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34367-89-0 | |

| Record name | Hexasodium phytate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexasodium phytate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXASODIUM PHYTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBX50UG81V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Hexasodium Phytate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexasodium phytate, the hexasodium salt of phytic acid (myo-inositol hexaphosphate or IP6), is a potent inhibitor of ectopic calcification with significant therapeutic potential for disorders such as calciphylaxis and cardiovascular calcification. Its primary mechanism of action is the direct inhibition of hydroxyapatite crystal formation and growth, the fundamental component of pathological calcification. This technical guide delineates the multifaceted mechanism of action of Hexasodium phytate, encompassing its physicochemical interactions with hydroxyapatite, its strong chelating properties, and its potential influence on cellular signaling pathways implicated in the calcification process. Detailed experimental protocols and quantitative data from key studies are provided to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Hydroxyapatite Crystallization

The principal mechanism by which Hexasodium phytate exerts its therapeutic effect is through the direct inhibition of the formation and growth of hydroxyapatite [Ca10(PO4)6(OH)2] crystals.[1][2][3] This action is critical in preventing the mineralization of soft tissues, a hallmark of pathological calcification.

Hexasodium phytate binds with high affinity to the surface of hydroxyapatite crystals, effectively blocking their further growth.[2][4] This binding is rapid, with approximately 80% occurring within the first 5 minutes of exposure.[2] Once bound, it forms a stable complex that prevents the incorporation of additional calcium and phosphate ions, thus halting the crystallization process.[2] This inhibitory effect is potent and has been demonstrated in various in vitro and ex vivo models.[2][5]

Quantitative Efficacy Data

The inhibitory potency of Hexasodium phytate on hydroxyapatite crystallization and vascular calcification has been quantified in several studies. The following tables summarize key efficacy data.

| Parameter | Value | Cell/System | Conditions | Reference |

| IC50 (Calcification Inhibition) | ~1 µM | Rat Vascular Smooth Muscle Cells | Incubation with Ca3(PO4)2 for 5 days | [2] |

| EC50 (HAP Crystal Formation Inhibition) | 3.8 µM | In vitro HAP formation assay | --- | [4] |

| Complete Inhibition of HAP Crystal Formation | 30.4 µM | In vitro HAP formation assay | --- | [4] |

| EC50 (Chelation of free Ca2+) | 539 µM | In vitro assay | Physiological calcium concentrations | [2] |

| KD (Binding affinity to HAP) | 1-10 µM | In vitro HAP binding assay | --- | [2] |

HAP: Hydroxyapatite

| Study | Dose Group | Mean Cmax (µM) | Average Inhibition of HAP Crystallization (%) |

| CaLIPSO (Phase 2b) | Placebo | <0.76 | 15 |

| 300 mg | 15 | 61 | |

| 600 mg | 46 | 75 |

Data from a randomized, placebo-controlled study in patients on dialysis with cardiovascular calcification.[3]

Chelation of Multivalent Metal Ions

Phytic acid is a powerful chelating agent for multivalent metal ions, a property conferred by its six phosphate groups. This chelation capability is a significant aspect of its mechanism of action. By binding to cations such as calcium (Ca²⁺), iron (Fe²⁺/Fe³⁺), and zinc (Zn²⁺), Hexasodium phytate can modulate their bioavailability and participation in physiological and pathological processes.

While its primary anti-calcification effect is attributed to direct hydroxyapatite binding, the chelation of calcium ions may also contribute to inhibiting the initiation of crystal nucleation. However, studies have shown that the concentration of Hexasodium phytate required for significant calcium chelation is substantially higher than that needed for effective hydroxyapatite crystallization inhibition, suggesting a selective action on the crystal surface.[2]

Potential Role in Cellular Signaling

Emerging evidence suggests that phytic acid and its derivatives may influence intracellular signaling pathways involved in cellular processes relevant to vascular calcification.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and differentiation. Dysregulation of this pathway has been implicated in the pathogenesis of vascular calcification, where it appears to play a complex and context-dependent role. Some studies suggest that activation of the PI3K/Akt pathway can inhibit the osteogenic differentiation of vascular smooth muscle cells (VSMCs), a key event in vascular calcification.[6][7]

While direct experimental evidence demonstrating the effect of Hexasodium phytate on the PI3K/Akt pathway in the context of vascular calcification is currently limited, the structural similarity of inositol hexaphosphate to phosphatidylinositol lipids, which are key components of this pathway, suggests a potential for interaction. Further research is warranted to explore this aspect of its mechanism of action.

Diagram of the PI3K/Akt Signaling Pathway in Vascular Smooth Muscle Cells

Caption: The PI3K/Akt signaling pathway in vascular smooth muscle cells.

Experimental Protocols

In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay

This protocol describes a common method to induce and quantify calcification in cultured VSMCs.

Workflow for In Vitro VSMC Calcification Assay

Caption: Workflow for the in vitro VSMC calcification assay.

Methodology:

-

Cell Culture:

-

Culture primary human or rat aortic smooth muscle cells in a suitable growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin) until confluent.

-

-

Induction of Calcification:

-

Prepare a calcifying medium by supplementing the growth medium with elevated phosphate levels (e.g., 2-3 mM sodium phosphate).[1]

-

Aspirate the growth medium and replace it with the calcifying medium.

-

-

Treatment:

-

Add Hexasodium phytate at various concentrations (e.g., 1 µM to 100 µM) to the calcifying medium.[2]

-

Include a vehicle control (calcifying medium without Hexasodium phytate).

-

-

Incubation:

-

Incubate the cells for 7-14 days, changing the medium every 2-3 days.

-

-

Quantification of Calcium Deposition:

-

o-Cresolphthalein Complexone Method:

-

Wash the cell layer with PBS and decalcify with 0.6 M HCl.

-

Transfer the HCl supernatant to a new plate.

-

Add a calcium-binding reagent (o-cresolphthalein complexone) and a chromogenic agent.

-

Measure the absorbance at a specific wavelength (e.g., 575 nm).

-

Determine the calcium concentration using a standard curve.

-

-

Alizarin Red S Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 5 minutes.

-

Wash with distilled water to remove excess stain.

-

Visualize and quantify the stained area using microscopy and image analysis software.

-

-

Ex Vivo Plasma Hydroxyapatite Crystallization Inhibition Assay

This pharmacodynamic assay measures the ability of a compound in plasma to inhibit the formation of hydroxyapatite crystals.

Methodology:

-

Sample Preparation:

-

Collect plasma samples from subjects treated with Hexasodium phytate or placebo.

-

-

Induction of Crystallization:

-

In a 96-well plate, add the plasma samples.

-

Induce hydroxyapatite crystallization by adding a solution containing calcium and phosphate ions.[5]

-

-

Monitoring Crystallization:

-

Monitor the formation of hydroxyapatite crystals over time by measuring the increase in optical density (turbidity) using a spectrophotometer at a wavelength of 620 nm.[5]

-

-

Data Analysis:

-

Calculate the rate of crystallization from the slope of the optical density versus time curve.

-

Determine the percentage of inhibition by comparing the crystallization rate in the presence of Hexasodium phytate to the control.

-

In Vivo Animal Models of Ectopic Calcification

Animal models are crucial for evaluating the in vivo efficacy of anti-calcification agents.

Methodology (Vitamin D3-Induced Vascular Calcification in Mice):

-

Induction of Calcification:

-

Treatment:

-

Administer Hexasodium phytate or a vehicle control via a suitable route (e.g., intravenous, subcutaneous) during the induction period.

-

-

Tissue Collection and Analysis:

-

After a defined period (e.g., 2-4 weeks), euthanize the animals and harvest the aorta and other relevant tissues.

-

Histological Analysis:

-

Fix the tissues in formalin and embed in paraffin.

-

Section the tissues and stain with von Kossa (for phosphate deposits, which appear black) and Alizarin Red S (for calcium deposits, which appear red) to visualize and quantify the calcified areas.

-

-

Calcium Content Quantification:

-

Homogenize the tissues and measure the total calcium content using a colorimetric assay (e.g., o-cresolphthalein complexone method).

-

-

Micro-Computed Tomography (micro-CT):

-

Perform high-resolution micro-CT scans of the excised aortas to visualize and quantify the volume of calcification in three dimensions.

-

-

Conclusion

The mechanism of action of Hexasodium phytate is primarily centered on its potent ability to inhibit the formation and growth of hydroxyapatite crystals, the final common pathway in pathological calcification. This is complemented by its strong chelating properties for divalent cations. While its direct impact on cellular signaling pathways like PI3K/Akt requires further investigation, the existing evidence strongly supports its utility as a direct and effective inhibitor of ectopic calcification. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of Hexasodium phytate and other novel anti-calcification therapies.

References

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. Mechanism of action of SNF472, a novel calcification inhibitor to treat vascular calcification and calciphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hexasodium fytate exposure-response correlations in a randomized, placebo-controlled study of patients on dialysis with cardiovascular calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel assay to measure calcification propensity: from laboratory to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FTI-277 inhibits smooth muscle cell calcification by up-regulating PI3K/Akt signaling and inhibiting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FTI-277 inhibits smooth muscle cell calcification by up-regulating PI3K/Akt signaling and inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Myo-inositol Hexaphosphate Hexasodium Salt: A Technical Guide to its Core Functions

For Researchers, Scientists, and Drug Development Professionals

Myo-inositol hexaphosphate hexasodium salt, also known as sodium phytate or IP6, is a naturally occurring compound found in abundance in cereals and legumes.[1] Once considered an anti-nutrient due to its ability to chelate minerals, extensive research has unveiled its multifaceted role in cellular signaling and its potential as a therapeutic agent, particularly in oncology.[2][3] This technical guide provides an in-depth overview of the core functions of myo-inositol hexaphosphate hexasodium salt, with a focus on its anti-cancer properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Biochemical and Physiological Functions

Myo-inositol hexaphosphate (IP6) is the most abundant intracellular inositol phosphate in eukaryotes and plays a critical role in a multitude of cellular processes.[4][5] Its functions are diverse, ranging from acting as a potent antioxidant to modulating key signaling pathways involved in cell proliferation, differentiation, and apoptosis.[4][6]

Anti-Cancer Activity

A significant body of research has demonstrated the anti-neoplastic properties of IP6 across various cancer types, including breast, colon, liver, leukemia, and prostate cancer.[7] Its anti-cancer effects are attributed to several mechanisms:

-

Inhibition of Cell Proliferation and Induction of Apoptosis: IP6 has been shown to inhibit the growth of cancer cells in a dose- and time-dependent manner.[2][3] This is achieved through the induction of cell cycle arrest and the activation of apoptotic pathways.[8]

-

Modulation of Signaling Pathways: IP6 exerts its anti-cancer effects by modulating critical signaling pathways, most notably the PI3K/Akt pathway, which is frequently overactivated in cancer.[9]

-

Anti-Angiogenic Effects: IP6 can inhibit the formation of new blood vessels, a process known as angiogenesis, which is crucial for tumor growth and metastasis.[10]

-

Antioxidant Properties: By chelating iron, IP6 can suppress the formation of harmful hydroxyl radicals, thereby reducing oxidative stress and DNA damage, which are implicated in carcinogenesis.[11]

-

Enhancement of Immune Function: IP6 has been shown to boost the activity of natural killer (NK) cells, which are a vital component of the immune system's defense against cancer.[11]

Chelation of Metal Ions

The highly phosphorylated structure of myo-inositol hexaphosphate gives it a strong capacity to chelate multivalent metal cations, such as iron (Fe³⁺), zinc (Zn²⁺), calcium (Ca²⁺), and magnesium (Mg²⁺).[2][6] This chelating property is central to many of its biological effects, including its antioxidant activity and its historical classification as an anti-nutrient due to its potential to reduce mineral bioavailability.[2][3]

Quantitative Data

The following tables summarize key quantitative data related to the functions of myo-inositol hexaphosphate.

Table 1: Inhibitory Concentration (IC50) of Myo-inositol Hexaphosphate on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (mM) | Incubation Time | Reference |

| DU-145 | Prostate Cancer | 0.06 mg/ml (~0.07 mM) | 8 days | [12] |

| BAECs | Bovine Aortic Endothelial Cells | 0.74 | 3 days | [10] |

Table 2: Enzyme Inhibition by Myo-inositol Hexaphosphate

| Enzyme | Type of Inhibition | Ki Value | pH | Substrate | Reference |

| Human Salivary α-Amylase | Mixed Non-competitive | - | Neutral | Starch | [13] |

| Porcine Pepsin | - | - | - | - | [14] |

Key Signaling Pathways

Myo-inositol hexaphosphate modulates several critical signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate two of the most well-documented pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. IP6 has been shown to inhibit this pathway, contributing to its anti-cancer effects.[9]

Interference with Clathrin-Mediated Endocytosis

IP6 can interfere with clathrin-mediated endocytosis by interacting with the adaptor protein 2 (AP2) complex. This process is crucial for the internalization of various receptors and signaling molecules.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the functions of myo-inositol hexaphosphate hexasodium salt.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Myo-inositol hexaphosphate hexasodium salt (IP6) stock solution

-

96-well microplate

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Treatment: Treat the cells with various concentrations of IP6 (e.g., 0.1, 1, 5, 10 mM) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Myo-inositol hexaphosphate hexasodium salt (IP6)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of IP6 for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

This in vivo assay assesses the effect of compounds on the formation of new blood vessels.

Experimental Workflow:

Protocol:

-

Preparation of Matrigel Mixture: On ice, mix Matrigel with an angiogenic factor (e.g., bFGF or VEGF) and the desired concentration of myo-inositol hexaphosphate hexasodium salt or vehicle control.

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of mice.

-

Incubation: Allow the Matrigel to solidify and for blood vessels to infiltrate the plug for a period of 7 to 14 days.

-

Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.

-

Analysis:

-

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent-based assay as an indicator of blood vessel formation.

-

Histology: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to visualize overall morphology and with an endothelial cell-specific marker (e.g., CD31) to specifically identify blood vessels.

-

Quantification: Quantify the extent of angiogenesis by measuring the area of CD31-positive staining or by counting the number of blood vessels per unit area.

-

Conclusion

Myo-inositol hexaphosphate hexasodium salt is a pleiotropic molecule with significant potential in the field of drug development, particularly in oncology. Its ability to modulate key signaling pathways, inhibit cell proliferation, induce apoptosis, and suppress angiogenesis, coupled with its favorable safety profile, makes it a compelling candidate for further investigation as a standalone therapeutic or as an adjunct to conventional cancer therapies. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further explore the multifaceted functions of this promising natural compound.

References

- 1. jscholaronline.org [jscholaronline.org]

- 2. kumc.edu [kumc.edu]

- 3. researchgate.net [researchgate.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 7. researchgate.net [researchgate.net]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Anticancer Properties of Inositol Hexaphosphate and Inositol: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Phytic Acid and Its Salts: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytic acid (myo-inositol hexaphosphate or IP6), a naturally occurring compound abundant in plant seeds, has long been recognized for its potent mineral-chelating properties. While historically viewed as an anti-nutrient, a growing body of scientific evidence has illuminated its diverse and significant biological activities. This technical guide provides an in-depth exploration of the multifaceted roles of phytic acid and its salts, with a focus on their antioxidant, anticancer, antidiabetic, hypocholesterolemic, and antimicrobial effects. Detailed experimental protocols for assessing these activities are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the intricate signaling pathways modulated by phytic acid, offering a molecular-level understanding of its mechanisms of action for researchers and professionals in drug development.

Introduction

Phytic acid, the primary storage form of phosphorus in cereals, legumes, nuts, and oilseeds, is a saturated cyclic acid.[1][2] Its unique structure, featuring six phosphate groups, endows it with a strong ability to chelate multivalent cations, a property that underpins many of its biological effects.[3] While this chelation can impede the bioavailability of essential minerals, it is also the foundation for many of its therapeutic potentials.[1][3] This guide delves into the scientific evidence supporting the various biological activities of phytic acid, providing a technical resource for the scientific community.

Antioxidant Activity

Phytic acid exhibits significant antioxidant properties primarily through its iron-chelating ability.[1][2] By binding to iron ions, it suppresses the formation of highly reactive hydroxyl radicals via the Fenton reaction, thereby inhibiting lipid peroxidation and protecting cells from oxidative damage.[1]

Quantitative Data: Antioxidant Activity

| Assay Type | Concentration | % Inhibition / Activity | Reference |

| DPPH Radical Scavenging | 800 µM | Higher than ascorbic acid at the same concentration | [4] |

| Ferrous Ion Chelation | 10 µM | 11.9% | [4] |

| Ferrous Ion Chelation | 50 µM | 58.6% | [4] |

| Ferrous Ion Chelation | 100 µM | 69.3% | [4] |

| Ferrous Ion Chelation | 500 µM | 87.1% | [4] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of phytic acid using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

Phytic acid solution of various concentrations

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Prepare a series of dilutions of phytic acid in methanol.

-

In a 96-well microplate, add 100 µL of each phytic acid dilution to separate wells.

-

Add 100 µL of the DPPH solution to each well containing the phytic acid dilutions.

-

Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.

-

Include a positive control with a known antioxidant like ascorbic acid.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Experimental Protocol: ABTS Radical Cation Decolorization Assay

This assay assesses the ability of phytic acid to scavenge the ABTS radical cation (ABTS•+).

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol (or Ethanol)

-

Phytic acid solution of various concentrations

-

Trolox (positive control)

-

Spectrophotometer

Procedure:

-

Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form a dark green/blue solution.

-

Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Add a small volume (e.g., 10 µL) of various concentrations of phytic acid solution to a cuvette containing a defined volume (e.g., 1 mL) of the diluted ABTS•+ solution.

-

Mix thoroughly and incubate at room temperature for a set time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

A standard curve is prepared using Trolox, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anticancer Activity

Phytic acid has demonstrated notable anticancer effects across a range of cancer cell lines.[5] Its mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[5]

Quantitative Data: Anticancer Activity (IC50 Values)

| Cell Line | Cancer Type | IC50 (mM) | Reference |

| HCT116 | Colorectal Carcinoma | 2.96 | [5] |

| HT-29 | Colorectal Adenocarcinoma | 3.35 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HCT116, HT-29)

-

Complete cell culture medium

-

Phytic acid solutions of various concentrations

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Remove the medium and treat the cells with various concentrations of phytic acid dissolved in fresh medium. Include a control group with medium only.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of phytic acid that inhibits 50% of cell growth) can be calculated from a dose-response curve.

Signaling Pathways in Anticancer Activity

Phytic acid exerts its anticancer effects by modulating several critical signaling pathways, including the PI3K/Akt and NF-κB pathways.

Phytic acid has been shown to inhibit the PI3K/Akt pathway, which is a key regulator of cell proliferation, survival, and growth.[2][6] By downregulating the phosphorylation of Akt, phytic acid can lead to the inhibition of downstream targets involved in cell survival and proliferation, ultimately promoting apoptosis in cancer cells.

Caption: Phytic acid's inhibition of the PI3K/Akt signaling pathway.

The NF-κB signaling pathway is a crucial regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Phytic acid has been found to suppress the activation of NF-κB.[5] It can inhibit the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.

Caption: Phytic acid's inhibitory effect on the NF-κB signaling pathway.

Antidiabetic Activity

Phytic acid has shown promise in the management of diabetes by influencing glucose metabolism. It can inhibit the activity of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which delays glucose absorption and helps in controlling postprandial hyperglycemia. Furthermore, phytic acid can improve insulin sensitivity in adipocytes.[3]

Quantitative Data: Antidiabetic Activity

| Assay Type | Concentration | % Inhibition / Effect | Reference |

| α-Amylase Inhibition | Dose-dependent | Significant inhibition | [3] |

| α-Glucosidase Inhibition | Dose-dependent | Significant inhibition | [3] |

| Insulin Sensitivity (3T3-L1 adipocytes) | 10, 50, 200 µM | Increased mRNA levels of IRS1 and GLUT4 | [1][3] |

Experimental Protocol: α-Amylase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of phytic acid on α-amylase activity.

Materials:

-

Porcine pancreatic α-amylase solution

-

Starch solution (1% w/v)

-

Phytic acid solutions of various concentrations

-

Dinitrosalicylic acid (DNS) reagent

-

Sodium potassium tartrate solution

-

Acarbose (positive control)

-

Spectrophotometer

Procedure:

-

Pre-incubate a mixture of α-amylase solution and various concentrations of phytic acid for 10 minutes at 37°C.

-

Add starch solution to initiate the enzymatic reaction and incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding DNS reagent.

-

Boil the mixture for 5-10 minutes.

-

After cooling, add sodium potassium tartrate solution to stabilize the color.

-

Measure the absorbance at 540 nm.

-

The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Signaling Pathway in Antidiabetic Activity

Phytic acid improves insulin sensitivity in adipocytes by modulating the insulin signaling pathway, leading to enhanced glucose uptake.

Caption: Phytic acid's enhancement of the insulin signaling pathway in adipocytes.

Hypocholesterolemic Activity

Studies have indicated that phytic acid may contribute to lowering cholesterol levels. The proposed mechanisms include the binding of phytic acid to bile acids in the intestine, leading to their increased fecal excretion and a subsequent increase in the conversion of cholesterol to bile acids in the liver. Additionally, phytic acid may influence the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[7]

Quantitative Data: Hypocholesterolemic Activity

| Study Type | Intervention | Result | Reference |

| Animal Study (Rats) | Phytic acid supplementation | Reduced serum triglycerides | [7] |

| Animal Study (Rats) | Phytic acid supplementation | Increased HDL cholesterol | [7] |

| Clinical Trials (Phytosterols) | 1.5-3 g/day | 8-15% reduction in LDL-cholesterol | [1] |

Note: Data on direct percentage reduction of cholesterol by phytic acid from clinical trials is limited; the data on phytosterols, which are often found in phytic acid-rich foods, is provided for context.

Experimental Protocol: HMG-CoA Reductase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of phytic acid on HMG-CoA reductase activity.

Materials:

-

HMG-CoA reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay buffer (e.g., potassium phosphate buffer)

-

Phytic acid solutions of various concentrations

-

Pravastatin (positive control)

-

UV-Vis spectrophotometer

Procedure:

-

In a cuvette or 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.

-

Add various concentrations of phytic acid to the reaction mixture. Include a control without any inhibitor and a positive control with pravastatin.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the HMG-CoA substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

-

The percentage of inhibition is calculated as: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

Antimicrobial Activity

Phytic acid has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. Its mechanism of action is thought to involve the chelation of essential metal ions required for microbial growth and the disruption of cell membrane integrity.

Quantitative Data: Antimicrobial Activity (MIC/MBC Values)

| Microorganism | MIC (%) | MBC (%) | Reference |

| Escherichia coli | 0.24 | - | |

| Staphylococcus aureus | 0.20 | - | |

| Bacillus subtilis | 0.26 | - | |

| Salmonella Typhimurium | 0.28 | - | |

| Enterococcus faecalis | 0.156 | 0.625 |

Note: '-' indicates data not specified in the provided search results.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol describes the broth microdilution method for determining the MIC and MBC of phytic acid.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Phytic acid solutions of various concentrations

-

Sterile 96-well microtiter plates

-

Incubator

-

Agar plates

Procedure for MIC:

-

Prepare a series of twofold dilutions of phytic acid in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control well (microorganism in broth without phytic acid) and a negative control well (broth only).

-

Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

The MIC is the lowest concentration of phytic acid that completely inhibits visible growth of the microorganism.

Procedure for MBC:

-

Following the MIC determination, take an aliquot from the wells that show no visible growth.

-

Spread the aliquot onto an agar plate.

-

Incubate the plates at the appropriate temperature for 24-48 hours.

-

The MBC is the lowest concentration of phytic acid that results in a 99.9% reduction in the initial inoculum.

Conclusion

Phytic acid and its salts possess a remarkable spectrum of biological activities that extend far beyond their traditional role as mineral chelators. The evidence presented in this guide highlights their potential as antioxidant, anticancer, antidiabetic, hypocholesterolemic, and antimicrobial agents. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this versatile natural compound. The elucidation of its interactions with key signaling pathways provides a foundation for the rational design of novel therapeutic strategies. Further research, particularly well-designed clinical trials, is warranted to fully translate the promising preclinical findings into tangible health benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. The Combination of Phytic Acid and Inositol Alleviates Metastasis of Colorectal Cancer in Mice by Inhibiting PI3K/AKT Pathway and M2 Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of phytic acid on the expression of NF-kappaB, IL-6 and IL-8 in IL-1beta-stimulated human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytic Acid Inhibits Lipid Peroxidation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Inositol Hexaphosphate (IP6): A Comprehensive Review of a Promising Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol hexaphosphate (IP6), also known as phytic acid, is a naturally occurring carbohydrate found in cereals, legumes, and high-fiber foods.[1][2] Initially regarded as an anti-nutrient due to its ability to chelate minerals, a growing body of evidence has repositioned IP6 as a promising molecule with significant anti-cancer properties.[1] Extensive preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis and differentiation, and suppress tumor growth and metastasis in various cancer types.[1][3] This in-depth technical guide provides a comprehensive review of the current research on IP6, focusing on its mechanisms of action, quantitative efficacy, and detailed experimental protocols to aid researchers in the field.

Data Presentation

In Vitro Efficacy of Inositol Hexaphosphate

The anti-proliferative effect of IP6 has been documented across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, vary depending on the cell line and the duration of treatment.

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |

| HT-29 | Colon Carcinoma | Not specified, but dose-dependent inhibition observed at 1.8-13.0 mmol/L | 2-6 days | [4][5] |

| K-562 | Erythroleukemia | Not specified, but growth reduction of 19-36% at unspecified concentration | Not specified | |

| CML | Chronic Myeloid Leukemia | Dose-dependent cytotoxicity observed | Not specified | [3] |

In Vivo Efficacy of Inositol Hexaphosphate in Animal Models

Preclinical studies using animal models have provided significant evidence for the anti-tumorigenic and anti-metastatic effects of IP6. These studies offer valuable insights into the potential therapeutic applications of IP6.

| Animal Model | Cancer Type | IP6 Administration | Key Findings | Reference |

| TRAMP Mice | Prostate Cancer | 2% and 4% (w/v) in drinking water | Significantly decreased prostate volume at 16-28 weeks of age. Reduced incidence of poorly differentiated adenocarcinoma (0% in IP6 groups vs. 56% in controls). 62% (2% IP6) and 53% (4% IP6) lower normalized lower urinary tract weight. | [6] |

| BALB/c Mice | Colorectal Cancer with Liver Metastasis | 80 mg/kg/day via gastrointestinal injection | Tumor inhibition rates of 53.52% (IP6 alone), 52.15% (Inositol alone), and 72.59% (IP6 + Inositol). | [7] |

| Nude Mice | Liver Cancer (HepG2 Xenograft) | 40 mg/kg intratumoral injection for 12 days | 3.4-fold reduction in tumor weight compared to controls. | [8] |

| Mice | Colon Cancer (DMH-induced) | IP6 in drinking water | Lowest cancer incidence and highest NK-cell activity observed with combined IP6 and inositol treatment. | [8] |

| Rats | Colon Cancer (Azoxymethane-induced) | IP6 in drinking water | Prevents the onset of colon cancer and the formation of aberrant crypt foci. | [9] |

| Mice | Fibrosarcoma (FSA-1) | Intraperitoneal injections | Increased survival, significant inhibition of tumor size, and significant reduction in lung metastasis. | [8] |

| DU-145 Xenograft | Prostate Cancer | Not specified | Almost 64% reduction in tumor burden. | [9] |

Clinical Studies and Biomarker Modulation

While extensive, large-scale clinical trials are still needed, preliminary studies in human patients have shown promising results, particularly in mitigating the side effects of chemotherapy and improving quality of life.

| Study Population | Cancer Type | IP6 Intervention | Key Biomarker/Outcome Changes | Reference |

| 14 Breast Cancer Patients | Invasive Ductal Breast Cancer | IP6 + Inositol | No cytopenia or drop in leukocyte and platelet counts compared to placebo. Significantly better quality of life (p=0.05) and functional status (p=0.0003). | [10][11] |

| 20 Breast Cancer Patients | Breast Cancer | 4% topical IP6 formulation | Significant improvement in quality of life (p ≤ 0.001) and functional status (p ≤ 0.001). Stable red blood cell and hemoglobin levels compared to a slight reduction in the control group. | [12] |

| Advanced Cancer Patients | Various | Beta-(1,3)/(1,6) D-glucan + IP6 | Beneficial effects on hematopoiesis. | [8] |

| Advanced Colon Cancer Patients | Colon Cancer | IP6 + myo-Inositol | Appreciable reduction in tumor burden and improved quality of life. Fewer chemotherapy side effects. | [9] |

Experimental Protocols

Preparation of Inositol Hexaphosphate Solutions

For In Vitro Cell Culture Studies:

This protocol is adapted from a study on the encapsulation of IP6 with chitosan.[13]

-

Dissolution: Dissolve Inositol hexaphosphate (phytic acid sodium salt hydrate) in sterile, double-distilled deionized water to create a stock solution of a desired concentration (e.g., 5.0 mg/mL).

-

Sterilization: Filter the IP6 solution through a 0.22 µm membrane filter to ensure sterility before adding it to the cell culture medium.

-

pH Adjustment (if necessary): For certain experimental conditions, the pH of the IP6 solution may need to be adjusted. Use sterile sodium hydroxide (NaOH) or hydrochloric acid (HCl) to bring the solution to the desired pH (e.g., 7.4).[14]

-

Working Solution Preparation: Dilute the sterile stock solution with the appropriate cell culture medium to achieve the final desired concentrations for treating the cells.

Cell Viability Assessment: MTT Assay

This protocol is a standard method for assessing cell viability based on mitochondrial activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of IP6 (e.g., 0, 50, 100, 200, 400 µg/mL) and incubate for the desired time periods (e.g., 24, 48 hours).[15]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation: Culture cells on coverslips in a 6-well plate and treat with IP6.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilization: Wash again with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.

-

TUNEL Reaction: Wash with PBS and incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs, in a dark, humidified chamber for 60 minutes at 37°C.

-

Staining and Visualization: Stop the reaction by washing with PBS. If using a fluorescent label, counterstain the nuclei with a DNA-binding dye like DAPI. Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Signaling Pathways and Mechanisms of Action

Inositol hexaphosphate exerts its anti-cancer effects through the modulation of multiple critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. IP6 has been shown to inhibit this pathway at multiple levels.[16][17][18] It can decrease the phosphorylation and activation of Akt, a key downstream effector of PI3K.[16][17][18] This inhibition of Akt activity leads to the modulation of several downstream targets, including mTOR, which is a critical regulator of protein synthesis and cell growth, and FOXO transcription factors, which are involved in apoptosis and cell cycle arrest.[16][17][18]

Caption: IP6 inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial signaling route that promotes cell proliferation and survival. IP6 has been demonstrated to suppress the activation of the MAPK/ERK pathway. It can inhibit the phosphorylation of both ERK1 and ERK2, which are key kinases in this cascade. By downregulating ERK activity, IP6 can lead to decreased cell proliferation. There is also evidence of crosstalk between the PI3K/Akt and MAPK/ERK pathways, and IP6 may influence both simultaneously.[2]

Caption: IP6 suppresses the MAPK/ERK signaling pathway.

PKC Signaling Pathway

Protein Kinase C (PKC) is a family of kinases involved in various cellular processes, including proliferation, differentiation, and apoptosis. IP6 has been shown to specifically modulate the activity of certain PKC isoforms. Notably, it can increase the expression and activity of PKCδ, a pro-apoptotic isoform of PKC.[6] The activation of PKCδ can, in turn, lead to the upregulation of the cell cycle inhibitor p27 and contribute to apoptosis.

Caption: IP6 activates the pro-apoptotic PKCδ signaling pathway.

Experimental Workflow Diagrams

General Workflow for In Vitro Anti-Cancer Screening of IP6

Caption: Workflow for in vitro evaluation of IP6's anti-cancer effects.

General Workflow for In Vivo Anti-Tumor Efficacy Study of IP6

Caption: Workflow for in vivo assessment of IP6's anti-tumor efficacy.

Conclusion

Inositol hexaphosphate has emerged as a multi-faceted anti-cancer agent with a favorable safety profile. Its ability to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR, MAPK/ERK, and PKC pathways, underscores its therapeutic potential. The quantitative data from both in vitro and in vivo studies provide a strong rationale for further investigation. While preliminary clinical data are encouraging, larger, well-controlled clinical trials are imperative to fully elucidate its efficacy and role in cancer prevention and treatment. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible research in this promising area of oncology.

References

- 1. Cancer inhibition by inositol hexaphosphate (IP6) and inositol: from laboratory to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of inositol hexaphosphate (IP(6)) on human normal and leukaemic haematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of inositol hexaphosphate on proliferation of HT-29 human colon carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of inositol hexaphosphate on proliferation of HT-29 human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Inositol Hexaphosphate (IP6) and Colon Cancer: From Concepts and First Experiments to Clinical Application [mdpi.com]

- 9. Broad Spectrum Anticancer Activity of Myo-Inositol and Inositol Hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of IP6 + inositol in the treatment of breast cancer patients receiving chemotherapy: prospective, randomized, pilot clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy of IP6 + inositol in the treatment of breast cancer patients receiving chemotherapy: prospective, randomized, pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. europeanreview.org [europeanreview.org]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Inositol hexaphosphate suppresses growth and induces apoptosis in HT-29 colorectal cancer cells in culture: PI3K/Akt pathway as a potential target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

Hexasodium phytate as a natural antioxidant in biological systems.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexasodium phytate, the hexasodium salt of phytic acid (myo-inositol hexakisphosphate), is a naturally occurring compound found abundantly in cereals, legumes, nuts, and oilseeds.[1] For a considerable time, it was primarily regarded as an antinutrient due to its potent ability to chelate essential minerals, thereby reducing their bioavailability. However, a growing body of evidence has illuminated the significant antioxidant properties of hexasodium phytate, positioning it as a compound of interest for its therapeutic and preservative potential. This technical guide provides a comprehensive overview of the antioxidant activities of hexasodium phytate in biological systems, detailing its mechanisms of action, relevant experimental protocols, and potential involvement in cellular signaling pathways.

Core Antioxidant Mechanisms

The antioxidant capacity of hexasodium phytate is primarily attributed to its unique molecular structure, which features six phosphate groups. This configuration allows for the potent chelation of multivalent metal ions, particularly transition metals like iron, which are pivotal in the generation of reactive oxygen species (ROS).

Metal Ion Chelation

The principal antioxidant mechanism of hexasodium phytate is its ability to form stable complexes with pro-oxidant metal ions, such as ferrous iron (Fe²⁺). By binding to iron, hexasodium phytate prevents its participation in the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals (•OH).[1][2] This iron-chelating activity effectively suppresses the initiation and propagation of free radical chain reactions.[3]

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, leading to cell membrane damage and the formation of cytotoxic byproducts. Hexasodium phytate has been demonstrated to inhibit lipid peroxidation, largely as a consequence of its iron-chelating properties.[2] By sequestering iron ions, it prevents the iron-catalyzed decomposition of lipid hydroperoxides into radical species that perpetuate the peroxidation cascade.[4]

Quantitative Antioxidant Data

The antioxidant efficacy of phytic acid, the active component of hexasodium phytate, has been quantified in various in vitro assays. The following tables summarize key quantitative data from these studies.

| Assay | Analyte | Concentration (µM) | Inhibition (%) | Reference |

| Ferrous Ion Chelation | Phytic Acid | 10 | 11.9 | [5] |

| 50 | 58.6 | [5] | ||

| 100 | 69.3 | [5] | ||

| 500 | 87.1 | [5] | ||

| Linoleic Acid Autoxidation | Phytic Acid | 100 | Significant Inhibition | [5] |

| 500 | Significant Inhibition | [5] | ||

| Fe(II)/Ascorbate-Induced Linoleic Acid Peroxidation | Phytic Acid | 100 | 10-20 | [4] |

| 500 | 10-20 | [4] |

Table 1: In Vitro Antioxidant Activity of Phytic Acid

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of hexasodium phytate's antioxidant properties.

Ferrous Ion Chelating Activity Assay

This assay evaluates the ability of a compound to chelate ferrous ions (Fe²⁺), a key mechanism of antioxidant action for phytic acid.

Principle: The assay is based on the competition between the test compound and ferrozine for the binding of ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. The presence of a chelating agent will disrupt the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.

Protocol:

-

Prepare a solution of the test compound (hexasodium phytate) at various concentrations.

-

To a reaction tube, add a specific volume of the test compound solution.

-

Add a solution of ferrous chloride (FeCl₂) to the reaction tube and incubate for a short period.

-

Add a solution of ferrozine to initiate the color-forming reaction.

-

After a defined incubation period, measure the absorbance of the solution at 562 nm using a spectrophotometer.

-

A control is prepared using a solvent in place of the test compound.

-

The percentage of ferrous ion chelating activity is calculated using the following formula: % Chelating Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

References

- 1. Phytic acid. A natural antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant functions of phytic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytic Acid Inhibits Lipid Peroxidation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potent Chelating Properties of Hexasodium Phytate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chelating properties of Hexasodium Phytate, the sodium salt of phytic acid (myo-inositol hexakisphosphate). Renowned for its potent ability to form stable complexes with a wide range of multivalent metal ions, this naturally derived compound presents significant opportunities in pharmaceutical development, food science, and beyond. This document provides a comprehensive overview of its chelation mechanism, quantitative binding data, detailed experimental protocols for its characterization, and a visual representation of its impact on key biological pathways.

The Core of Chelation: Structure and Mechanism

Hexasodium phytate's remarkable chelating ability stems from its unique molecular structure. The myo-inositol ring is esterified with six phosphate groups, each of which can be deprotonated, creating a highly anionic molecule with numerous potential binding sites for positively charged metal ions. Chelation occurs through the formation of coordinate bonds between the metal ion and the oxygen atoms of the phosphate groups, effectively sequestering the metal ion in a stable, water-soluble complex.[1]

The strength and stability of these complexes are influenced by several factors, most notably pH. As the pH of the solution increases, more phosphate groups deprotonate, increasing the negative charge of the phytate molecule and enhancing its affinity for metal cations.[2] This pH-dependent activity is a critical consideration in the design of formulations and experimental conditions.

Quantitative Analysis of Metal Ion Chelation

The efficacy of a chelating agent is quantified by its binding affinity for various metal ions, often expressed as a stability constant (log K). A higher log K value indicates a more stable complex. Hexasodium phytate exhibits a strong affinity for a broad spectrum of di- and trivalent metal ions.

Table 1: Stability Constants (log K) of Metal-Phytate Complexes

| Metal Ion | Species | Log K | Conditions | Reference |

| Cu²⁺ | CuH₃Phy | 7.51 | T = 298.15 K, I = 0.1-1.0 M NaNO₃ | [3] |

| Zn²⁺ | ZnH₃Phy | 7.81 | T = 298.15 K, I = 0.1-1.0 M NaNO₃ | [3] |

| Pb²⁺ | PbH₃Phy | 7.10 | T = 298.15 K, I = 0.1-1.0 M NaNO₃ | [3] |

| Ni²⁺ | NiH₃Phy | 5.97 | T = 298.15 K, I = 0.1-1.0 M NaNO₃ | [3] |

| Fe³⁺ | - | High | Significantly higher than divalent ions | [4] |

| Ca²⁺ | - | - | Binding significant above pH 5 | [2] |

Note: The stability constants can vary depending on the specific experimental conditions such as ionic strength and temperature. The data presented here is for comparative purposes.

The binding capacity of phytic acid for various metal ions has also been investigated. For instance, at a Ca(II):phytate ratio of 6, a maximum of 4.8 moles of Ca(II) can be bound per mole of phytate at a pH above 8.[2]

Table 2: Solubility of Metal-Phytate Complexes

| Metal Ion(s) | Solubility Order (pH 5.0 > pH 7.5) | Reference |

| Na, Ca, Mg | > Cu, Zn, Mn, Cd > Al, Fe | [5] |

This data highlights the strong interaction of phytate with trivalent cations like aluminum and iron, forming less soluble complexes compared to those with divalent cations.

Experimental Protocols for Characterizing Chelation

Accurate characterization of the chelating properties of hexasodium phytate is crucial for its effective application. The following are detailed methodologies for key experiments.

Potentiometric Titration

This classical method is used to determine the stability constants of metal-phytate complexes by monitoring the change in pH of a phytate solution upon the addition of a metal ion solution.

Objective: To determine the stoichiometry and stability constants of metal-phytate complexes.

Materials:

-

Hexasodium phytate solution of known concentration

-

Standardized metal salt solution (e.g., CaCl₂, FeCl₃)

-

Standardized NaOH solution (carbonate-free)

-

High-purity water

-

pH meter with a combination glass electrode

-

Automatic titrator or burette

-

Stir plate and stir bar

-

Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

-

Preparation:

-

Prepare a solution of hexasodium phytate in high-purity, deaerated water. The exact concentration should be accurately known.

-

Prepare a standardized solution of the metal salt of interest.

-

Prepare a standardized, carbonate-free solution of NaOH.

-

-

Titration Setup:

-

Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the hexasodium phytate solution into a thermostatted titration vessel.

-

If studying the effect of ionic strength, add a background electrolyte (e.g., NaCl or KNO₃) to the vessel.

-

Add a specific molar ratio of the metal salt solution to the phytate solution.

-

Immerse the pH electrode and the titrant delivery tip into the solution.

-

Gently stir the solution and purge with an inert gas to prevent CO₂ absorption.

-

-

Titration:

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches a plateau in the alkaline region.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to obtain the titration curve.

-

The formation of metal-phytate complexes will shift the titration curve compared to the titration of phytate alone.

-

Use appropriate software (e.g., Hyperquad) to analyze the titration data and calculate the stability constants (log K) of the formed metal-phytate species.[6]

-

UV-Vis Spectrophotometry

This technique is used to monitor the formation of colored metal-phytate complexes or to indirectly quantify chelation by measuring the change in absorbance of a metal-indicator complex.

Objective: To determine the binding stoichiometry and affinity of metal-phytate complexes.

Materials:

-

Hexasodium phytate solution

-

Metal salt solution

-

Buffer solution to maintain a constant pH

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Method of Continuous Variation (Job's Plot):

-

Prepare a series of solutions with a constant total molar concentration of phytate and the metal ion, but with varying mole fractions of each.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-phytate complex.

-

Plot the absorbance versus the mole fraction of the metal ion.

-

The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.

-

-

Mole-Ratio Method:

-

Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of hexasodium phytate.

-

Measure the absorbance of each solution at the λ_max.

-

Plot the absorbance versus the molar ratio of phytate to the metal ion.

-

The plot will show two linear segments that intersect at a point corresponding to the stoichiometry of the complex.

-

-

Data Analysis:

-

The binding constant can be calculated from the data obtained from these methods using appropriate equations, such as the Benesi-Hildebrand equation for 1:1 complexes.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Objective: To obtain a comprehensive thermodynamic characterization of the metal-phytate interaction.

Materials:

-

Hexasodium phytate solution

-

Metal salt solution

-

Identical buffer for both solutions to minimize heats of dilution

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Prepare the hexasodium phytate and metal salt solutions in the same, extensively dialyzed or buffer-exchanged buffer.

-

Degas both solutions to prevent air bubbles in the calorimeter cell and syringe.

-

Accurately determine the concentrations of both solutions.

-

-

ITC Experiment:

-

Load the hexasodium phytate solution into the sample cell of the calorimeter.

-

Load the metal salt solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

-

Perform an initial injection to account for any initial mixing effects, which is typically discarded from the data analysis.

-

Carry out a series of injections of the metal salt solution into the phytate solution. The instrument will measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of the metal to phytate.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site binding model) using the instrument's software.

-

The fitting will yield the thermodynamic parameters: Kₐ (from which the dissociation constant K₋ is calculated), ΔH, and n. The change in entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.[7][8][9][10]

-

Impact on Biological Signaling Pathways

The chelation of metal ions by hexasodium phytate can significantly modulate various biological signaling pathways where these ions act as crucial cofactors or signaling molecules.

Inhibition of Iron-Mediated Oxidative Stress

Iron is a key player in the Fenton reaction, which generates highly reactive and damaging hydroxyl radicals. By chelating free iron, hexasodium phytate effectively inhibits this reaction, thereby acting as a potent antioxidant.[4] This has implications for diseases associated with iron overload and oxidative stress.

Modulation of Zinc-Dependent Signaling

Zinc is an essential cofactor for a vast number of proteins, including transcription factors containing zinc finger domains.[11][12] Chelation of zinc by hexasodium phytate can alter the structure and function of these proteins, thereby influencing gene expression and downstream cellular processes.

Inhibition of Pathological Calcification

Hexasodium phytate is a potent inhibitor of hydroxyapatite crystal formation and growth, the primary component of pathological vascular calcification.[13][14] It is believed to act by binding to the surface of nascent hydroxyapatite crystals, preventing their further aggregation and growth.[15]

Conclusion

Hexasodium phytate is a powerful, naturally derived chelating agent with a high affinity for a wide range of metal ions. Its activity is pH-dependent, and it forms highly stable complexes, particularly with trivalent cations. The ability to precisely quantify its chelating properties through techniques such as potentiometric titration, UV-Vis spectrophotometry, and isothermal titration calorimetry is essential for its application in research and development. Furthermore, its capacity to modulate key biological pathways through metal ion chelation underscores its potential as a therapeutic agent in a variety of disease states. This guide provides a foundational understanding for researchers and drug development professionals seeking to harness the potent chelating properties of hexasodium phytate.

References

- 1. sketchviz.com [sketchviz.com]

- 2. Phytic acid-metal ion interactions. II. The effect of pH on Ca(II) binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Complex Formation of Phytic Acid With Selected Monovalent and Divalent Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potentiometric Determination of Phytic Acid and Investigations of Phytate Interactions with Some Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 9. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. azom.com [azom.com]

- 11. Zinc finger - Wikipedia [en.wikipedia.org]

- 12. The zinc finger motif. Conservation of chemical shifts and correlation with structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. Hexasodium fytate exposure-response correlations in a randomized, placebo-controlled study of patients on dialysis with cardiovascular calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Hexasodium Phytate: A Technical Guide to its Inhibitory Role in Hydroxyapatite Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pathological calcification, characterized by the ectopic formation of hydroxyapatite (HA) crystals, is a significant contributor to cardiovascular morbidity and mortality. Hexasodium phytate, the sodium salt of myo-inositol hexaphosphate (IP6), has emerged as a potent inhibitor of HA crystallization. This technical guide provides a comprehensive overview of the mechanisms, quantitative efficacy, and experimental evaluation of hexasodium phytate in the context of HA inhibition. Detailed methodologies for key in vitro and in vivo assays are presented, alongside structured data tables for comparative analysis and visualizations of the underlying biochemical pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the development of therapeutic strategies targeting pathological calcification.

Mechanism of Action: Physicochemical Inhibition of Crystal Growth

Hexasodium phytate functions as a powerful inhibitor of hydroxyapatite formation primarily through a direct physicochemical mechanism. As a polyanionic molecule with six phosphate groups, it exhibits a strong affinity for calcium ions and the surfaces of nascent HA crystals.[1] The core inhibitory action involves the adsorption of phytate onto the active growth sites of HA crystals.[2][3] This binding physically obstructs the incorporation of additional calcium and phosphate ions, thereby halting crystal nucleation, aggregation, and growth.[4][5] This mechanism is analogous to that of other calcification inhibitors like pyrophosphates and bisphosphonates, although phytate has demonstrated superior potency.[5][6]

The proposed inhibitory pathway is visualized below:

Caption: Physicochemical inhibition of hydroxyapatite crystal growth by hexasodium phytate.

Quantitative Data on Inhibitory Efficacy

The potency of hexasodium phytate in preventing HA formation has been quantified in numerous studies. The following tables summarize the key quantitative findings from both in vitro and in vivo models.

Table 1: In Vitro Inhibition of Hydroxyapatite Formation

| Experimental System | Inhibitor | Concentration | Key Finding | Reference(s) |

| Human Vascular Smooth Muscle Cells (hVSMCs) | CSL525 (Hexasodium fytate) | 14 µM | IC₅₀ for calcification inhibition | [7] |

| Valvular Interstitial Cells (VICs) from calcified valves | SNF472 (Hexasodium phytate) | 10-30 µM | Complete inhibition of calcification | |

| VICs with ongoing calcification | SNF472 (Hexasodium phytate) | 30 µM | 81% inhibition of calcification progression | |

| VICs with ongoing calcification | SNF472 (Hexasodium phytate) | 100 µM | 100% inhibition of calcification progression | |

| 58S Bioactive Glass Transformation to HA | Phytate | 5.0 µmol/L | Complete inhibition of HA formation | [8] |

| Seeded HA Crystal Growth Assay | Phytate | 0.39 µM (0.25 mg/L) | Apparent inhibition | [9] |

| Ex vivo plasma assay | Hexasodium fytate (SNF472) | 5.5 µM | EC₅₀ for HA crystallization inhibition | [10] |

| Ex vivo plasma assay | Hexasodium fytate (SNF472) | 21.9 µM | EC₈₀ for HA crystallization inhibition | [10] |

| Bovine Pericardium Calcification | Phytate | 0.39 µM | Most potent inhibitor compared to pyrophosphate and etidronate | [9] |

Table 2: In Vivo Inhibition of Pathological Calcification

| Animal Model | Treatment | Dosage/Administration | Outcome | Reference(s) |

| Uremic Rat Model | SNF472 (Hexasodium phytate) | Intravenous | ~70% reduction in aortic calcification | [11] |

| Abcc6-/- Mouse Model (Pseudoxanthoma Elasticum) | SNF472 (Hexasodium phytate) | Not specified | ~60% decrease in vibrissae calcification | [11] |

| Vitamin D-induced Calcification in Rats | SNF472 (Hexasodium phytate) | 1 mg/kg daily, intravenous | Significant prevention of aortic and heart calcification | [12] |

| Ethylene Glycol-induced Papillary Calcification in Rats | Sodium Phytate | In drinking water | Significant reduction in papillary calcifications | [13] |

| Diet-induced Renal Calcification in Rats (AIN-76A diet) | IP6 | 1% in diet | Complete prevention of renal calcifications | [1] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the inhibitory effects of hexasodium phytate on HA formation. These protocols are synthesized from multiple sources and may require optimization for specific experimental conditions.